Cas no 3309-13-5 ( )

  structure
  structure
Product Name: 
CAS No:3309-13-5
MF:C12H13N
MW:171.238322973251
CID:917590
PubChem ID:98089
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 1-naphthalen-1-ylethanamine
    • (+)-1-(1-Naphthyl)ethylamin
    • (+)-1-(1-naphthyl)ethylamine
    • (+)-1-naphthalen-1-yl-ethylamine
    • (+)-indeloxazine hydrochloride
    • (+)-YM-08054 hydrochloride
    • Indeloxazine hydrochloride (R)-form [MI]
    • Indeloxazine hydrochloride, (R)-
    • Morpholine, 2-((1H-inden-7-yloxy)methyl)-, hydrochloride (1:1), (2R)-
    • UNII-15QZ6NE84E component KEBHLNDPKPIPLI-UTONKHPSSA-N
    • UNII-Y84I4RE3W0
    • NSC 180601
    • AMY31218
    • 1-(1-Naphthyl)ethanamine
    • DL-1-(1-Naphthyl)ethylamine
    • R-(+)-1-(1-Naphthyl)ethylamine
    • 42882-31-5
    • (+/-)1-(1-Naphthyl)ethylamine
    • alpha-Naphthyl Ethyl Amine
    • MFCD00004014
    • BCP19747
    • SY004251
    • 1-(naphth-1-yl)ethylamine
    • SCHEMBL21538667
    • BBL017842
    • (S)-(-)-alpha-(1-Naphthyl)ethylamine
    • DTXSID40885878
    • 1-(naphthalen-1-yl)ethan-1-amine
    • (R)-(+)-alpha-(1-Naphthyl)ethylamine
    • 1-Naphthalenemethanamine, .alpha.-methyl-
    • NSC-75882
    • starbld0002964
    • SY032143
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)-
    • 1-Naphthalen-1-yl-ethylamine
    • (+/-)-1-(1-Naphthyl)ethylamine
    • cyclopropylmethyl cyclobutanecarboxylate;1-(1-Naphthyl)ethylamine
    • (S)-(-)-.alpha.-(1-Naphthyl)ethylamine
    • PB48766
    • 1-(1-Naphthyl)ethylamine
    • (+/-)-1-(1-naphthyl)ethanamine
    • (R)-alpha-Methyl-1-naphthalenemethanamine
    • CS-M0087
    • AI3-26857
    • 1-(naphthalen-1-yl)ethanamine
    • DB-018070
    • AKOS016050384
    • 1-(1-Naphthyl)ethanamine #
    • NS00125129
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (.+/-.)-
    • MFCD00064114
    • J-500066
    • DS-14626
    • EN300-21182
    • BDBM626099
    • EINECS 223-425-5
    • SCHEMBL1906169
    • 1-Naphthalenemethanamine, alpha-methyl-, (R)-(+)-
    • CHEMBL217783
    • 1-Naphthalenemethanamine, (.+-.)-
    • DL-alpha-(1-Aminoethyl)naphthalene
    • NSC-180601
    • N0523
    • dl-1-(1-naphthyl)-ethyl amine
    • 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)-
    • SCHEMBL128713
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)-
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (S)-
    • A826048
    • 1-(1-napthyl)ethylamine
    • .+/-.-1-(1-Naphthyl)ethylamine
    • (R)-1-(naphthalen-1-yl)ethan-1-amine
    • SY020862
    • NSC180601
    • 3309-13-5
    • SB36972
    • NSC75881
    • NSC 75881
    • 1-Naphthalenemethanamine, alpha-methyl-
    • NSC75882
    • NSC-75881
    • DB-050983
    • alpha-naphthylethylamine
    • DB-015887
    • STK486972
    • AKOS000121452
    • 1-(1-Naphthyl)ethylamine, 98%
    •  
    • Inchi: 1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3
    • InChI Key: RTCUCQWIICFPOD-UHFFFAOYSA-N
    • SMILES: CC(C1C2C(=CC=CC=2)C=CC=1)N

Computed Properties

  • Exact Mass: 171.10489
  • Monoisotopic Mass: 171.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02
  • LogP: 3.55980
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